6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate
Description
This compound features a benzo[b]furan core substituted with:
- A 6-bromo group (electron-withdrawing, enhancing electrophilic reactivity).
- 2-methyl (steric and electronic modulation).
- 5-yl 4-nitrobenzoate (electron-deficient aromatic ester, influencing solubility and reactivity).
Its molecular complexity arises from the strategic placement of functional groups, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO7/c1-3-26-19(23)17-10(2)27-15-9-14(20)16(8-13(15)17)28-18(22)11-4-6-12(7-5-11)21(24)25/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIUNHJYGUQUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-aminobenzoate.
Reduction: Formation of 6-Amino-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate.
Substitution: Formation of 6-Bromo-3-(carboxy)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate.
Scientific Research Applications
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and ethoxycarbonyl group may also contribute to its activity by influencing its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Substituent Variations in Benzo[b]furan Derivatives
Table 1: Structural and Functional Group Comparisons
(a) Ethoxycarbonyl vs. Methoxycarbonyl (Position 3)
- Lipophilicity : Ethoxycarbonyl (logP ~2.5) increases membrane permeability compared to methoxycarbonyl (logP ~1.8) .
- Bioactivity : Ethoxycarbonyl groups enhance DNA-binding capacity (hyperchromic shifts observed in UV studies) and antimicrobial activity, as seen in analogs like AV-153 Na . Methoxycarbonyl derivatives may exhibit reduced potency due to lower lipophilicity and weaker DNA interactions.
(b) Nitrobenzoate vs. Alkoxy/Propionyloxy (Position 5)
- Reactivity : The 4-nitrobenzoate group introduces strong electron-withdrawing effects, activating the benzofuran core for nucleophilic substitution or electrophilic aromatic substitution reactions. Propionyloxy or benzyloxy substituents (e.g., in ) lack this activation, reducing reactivity.
- Solubility : Nitrobenzoate esters decrease aqueous solubility compared to alkoxy groups, which may limit bioavailability but improve crystallinity for X-ray studies (see for crystallographic data on similar esters) .
(c) Bromine Substitution (Position 6)
- Bromine at position 6 is conserved across analogs (e.g., ), suggesting its critical role in steric blocking or directing regioselective reactions.
Crystallographic and Spectroscopic Data
- Crystal Packing : Nitrobenzoate-containing compounds (e.g., ) exhibit triclinic crystal systems (space group P1), with unit cell parameters similar to those in (a = 9.946 Å, b = 12.151 Å) .
- NMR/HRMS : Ethoxycarbonyl protons resonate at δ ~4.3–4.5 ppm (quartet), while nitrobenzoate aromatic protons appear downfield (δ ~8.2–8.5 ppm) .
Biological Activity
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This compound's structure includes a nitrobenzoate moiety, which is known to enhance various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H17BrO6
- Molecular Weight : 433.254 g/mol
- InChI Key : PPVWEWOLFGUFCY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group in the compound plays a crucial role in mediating its biological effects, particularly in cancer therapy:
- Anticancer Activity : Nitrobenzoate-derived compounds are known to inhibit tumor growth by inducing apoptosis in cancer cells. They disrupt cellular processes such as DNA synthesis and promote oxidative stress, leading to cell death .
- Antimicrobial Properties : The benzofuran derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound can inhibit inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation .
Anticancer Studies
Recent research has highlighted the anticancer potential of nitrobenzoate derivatives. For example:
- A study demonstrated that a related nitrobenzoate compound (X8) significantly impaired vascular development in zebrafish models, indicating potential antiangiogenic properties. This effect was linked to the disruption of VEGF/VEGFR2 signaling pathways .
- Another investigation into benzofuroxan derivatives showed high cytotoxicity against various cancer cell lines, including MCF-7 and HuTu 80, with mechanisms involving apoptosis induction through mitochondrial pathways .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of benzofuran derivatives:
- A study indicated that compounds with similar structures exhibited potent activity against drug-resistant bacterial strains, suggesting their utility in addressing antibiotic resistance issues.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other benzofuran derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Psoralen | Moderate | Low | High |
| Angelicin | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
